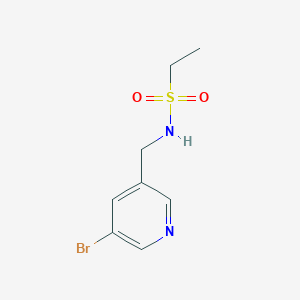

N-((5-bromopyridin-3-yl)methyl)ethanesulfonamide

Beschreibung

N-((5-bromopyridin-3-yl)methyl)ethanesulfonamide (CAS: 1202552-53-1) is a sulfonamide derivative with the molecular formula C₈H₁₁BrN₂O₂S and a molecular weight of 279.1541 g/mol . The compound features a 5-bromopyridin-3-ylmethyl group attached to an ethanesulfonamide moiety. This compound is commercially available through suppliers such as Suzhou Luowaxin Foreign Trade Co., Ltd., highlighting its relevance in medicinal chemistry and material science .

Eigenschaften

IUPAC Name |

N-[(5-bromopyridin-3-yl)methyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2S/c1-2-14(12,13)11-5-7-3-8(9)6-10-4-7/h3-4,6,11H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAIFOXAOIFQAFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCC1=CC(=CN=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-bromopyridin-3-yl)methyl)ethanesulfonamide typically involves the reaction of 5-bromopyridine-3-methanol with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of N-((5-bromopyridin-3-yl)methyl)ethanesulfonamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: The bromine atom in the bromopyridine moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction Reactions: The ethanesulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Coupling Reactions: The compound can undergo coupling reactions with various nucleophiles, forming new carbon-nitrogen or carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

- Substituted pyridines

- Sulfonamide derivatives

- Coupled products with extended carbon chains

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Chemistry:

- Intermediate in Organic Synthesis: The compound serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structural features enable the formation of diverse derivatives through substitution reactions, oxidation, and coupling reactions.

2. Biological Research:

- Enzyme Inhibitors: N-((5-bromopyridin-3-yl)methyl)ethanesulfonamide is employed in developing enzyme inhibitors. Its bromopyridine moiety allows it to interact with specific enzymes, potentially leading to the discovery of new therapeutic agents targeting diseases such as cancer and metabolic disorders .

3. Medicinal Applications:

- Therapeutic Potential: Derivatives of this compound have shown promise in drug development aimed at inhibiting specific enzymes and receptors. For instance, studies indicate its potential in anticancer therapies, with related compounds demonstrating significant cytotoxic activity against various cancer cell lines .

- Anticancer Activity: Related compounds have exhibited IC50 values ranging from 4.64 µM to 9.22 µM against cancer cell lines such as HeLa and MCF-7, suggesting that N-((5-bromopyridin-3-yl)methyl)ethanesulfonamide may possess similar properties.

Case Studies

Case Study 1: Anticancer Activity

Recent investigations into structurally analogous compounds have revealed their potential for anticancer applications. A study demonstrated that these compounds significantly inhibited cell viability in HeLa and MCF-7 cell lines over a 72-hour exposure period. The results indicated that N-((5-bromopyridin-3-yl)methyl)ethanesulfonamide could be further explored for its anticancer properties.

| Compound | Cell Line | IC50 (µM) | Time (h) |

|---|---|---|---|

| BPU | Jurkat | 4.64 ± 0.08 | 72 |

| BPU | HeLa | 9.22 ± 0.17 | 72 |

| BPU | MCF-7 | 8.47 ± 0.18 | 72 |

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibitors, N-((5-bromopyridin-3-yl)methyl)ethanesulfonamide was evaluated for its ability to inhibit metabotropic glutamate receptors (mGluR). Compounds with similar structures have shown efficacy in preclinical models for conditions like anxiety and depression, indicating that this compound may also play a role in neurological research .

Wirkmechanismus

The mechanism of action of N-((5-bromopyridin-3-yl)methyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. The ethanesulfonamide group enhances the compound’s solubility and stability, facilitating its biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Differences

The ethanesulfonamide group is a common scaffold in several bioactive compounds. Below, we compare N-((5-bromopyridin-3-yl)methyl)ethanesulfonamide with three key analogs:

Table 1: Comparative Analysis of Ethanesulfonamide Derivatives

Key Findings and Implications

Substituent Effects on Bioactivity

- Bromopyridine vs. Cyano-biphenyl (CBiPES): The bromine atom in N-((5-bromopyridin-3-yl)methyl)ethanesulfonamide increases molecular weight and lipophilicity compared to CBiPES. However, CBiPES’s 4’-cyano-biphenyl group enhances π-π stacking interactions, making it a potent modulator of histaminergic receptors in neurological studies .

Commercial and Industrial Relevance

- N-((5-bromopyridin-3-yl)methyl)ethanesulfonamide is marketed as a building block for drug discovery, whereas the trifluoromethyl-thiadiazole analog () is patented for agrochemical applications, underscoring the versatility of sulfonamide scaffolds .

Biologische Aktivität

N-((5-bromopyridin-3-yl)methyl)ethanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. It possesses a bromopyridine moiety that can interact with various molecular targets, making it a candidate for the development of therapeutic agents. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

The biological activity of N-((5-bromopyridin-3-yl)methyl)ethanesulfonamide primarily stems from its ability to interact with specific enzymes and receptors. The presence of the bromine atom enhances its reactivity and binding affinity, allowing it to inhibit enzyme activity or modulate receptor functions effectively. The ethanesulfonamide group contributes to the compound's solubility and stability, which are crucial for its biological efficacy.

Anticancer Potential

Recent studies have highlighted the anticancer properties of related compounds, suggesting that N-((5-bromopyridin-3-yl)methyl)ethanesulfonamide may exhibit similar effects. For instance, a study on structurally analogous compounds demonstrated significant cytotoxic activity against various cancer cell lines, including HeLa and MCF-7 cells. The IC50 values for these compounds ranged from 4.64 µM to 9.22 µM, indicating potent inhibitory effects on cell viability over time .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Time (h) |

|---|---|---|---|

| BPU | Jurkat | 4.64 ± 0.08 | 72 |

| BPU | HeLa | 9.22 ± 0.17 | 72 |

| BPU | MCF-7 | 8.47 ± 0.18 | 72 |

Enzyme Inhibition

The compound's mechanism includes inhibition of matrix metalloproteinases (MMPs), which are implicated in cancer progression and metastasis. Computational docking studies revealed promising binding affinities to MMP-2 and MMP-9, with scores of -9.0 kcal/mol and -7.8 kcal/mol respectively . This suggests that N-((5-bromopyridin-3-yl)methyl)ethanesulfonamide could serve as a lead compound for developing selective MMP inhibitors.

Structure-Activity Relationship (SAR)

The biological activity of sulfonamide derivatives often depends on their structural features. Research has shown that modifications in the pyridine ring or sulfonamide group can significantly influence their pharmacological properties . For instance, increasing lipophilicity through alkyl substitutions has been associated with enhanced binding affinities.

Table 2: Structure-Activity Relationship Insights

| Modification Type | Observed Effect |

|---|---|

| Increased lipophilicity | Enhanced binding affinity |

| Halogen substitution | Variability in reactivity and potency |

| Sulfonamide group changes | Altered enzyme inhibition profiles |

Case Study: Anticancer Activity Assessment

In a detailed study assessing the anticancer potential of related compounds, researchers utilized MTT assays to evaluate cell viability across various concentrations and time points. The results indicated that compounds similar to N-((5-bromopyridin-3-yl)methyl)ethanesulfonamide exhibited significant cytotoxicity against cancer cell lines while showing minimal toxicity towards non-cancerous cells, highlighting their therapeutic potential .

Case Study: In Vivo Efficacy

Another study focused on the in vivo effects of a structurally related compound using chick chorioallantoic membrane assays, which demonstrated antiangiogenic properties—essential for inhibiting tumor growth by preventing blood vessel formation . These findings support the hypothesis that N-((5-bromopyridin-3-yl)methyl)ethanesulfonamide may possess similar antiangiogenic effects.

Q & A

Q. How to analyze discrepancies in biological activity data across different assay conditions?

- Methodological Answer : Discrepancies are investigated by standardizing assay parameters (pH, temperature, cell lines). Orthogonal assays (e.g., SPR vs. fluorescence polarization) validate binding kinetics. Meta-analysis of dose-response curves identifies outliers due to solvent effects (e.g., DMSO tolerance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.